molecular formula C13H17ClN2S B11763712 4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine

4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine

Cat. No.: B11763712
M. Wt: 268.81 g/mol
InChI Key: TXTLCPGTCAUVNV-RFZWMSCOSA-N
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Description

4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine is a complex organic compound that features a unique adamantane structure with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of adamantane, followed by the introduction of the thiazole ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazole ring or the adamantane structure.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thiazole compounds.

Scientific Research Applications

4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1R,3S,5R,7S)-3-(4-Chlorophenyl)adamantan-1-YL]-1,3-thiazol-2-amine
  • (1R,3S,5R,7S)-3-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide

Uniqueness

4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine is unique due to its specific combination of the adamantane and thiazole structures. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H17ClN2S

Molecular Weight

268.81 g/mol

IUPAC Name

4-[(5S,7R)-3-chloro-1-adamantyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C13H17ClN2S/c14-13-4-8-1-9(5-13)3-12(2-8,7-13)10-6-17-11(15)16-10/h6,8-9H,1-5,7H2,(H2,15,16)/t8-,9+,12?,13?

InChI Key

TXTLCPGTCAUVNV-RFZWMSCOSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)Cl)C4=CSC(=N4)N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)N

Origin of Product

United States

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